molecular formula C14H18ClNO2 B7858056 Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7858056
M. Wt: 267.75 g/mol
InChI Key: ORYFEHYBVJLJIJ-UHFFFAOYSA-N
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Description

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 3-chlorobenzyl substituent on the piperidine nitrogen and a methyl ester at the 4-position. This compound has been historically utilized in pharmaceutical and agrochemical research, as indicated by its inclusion in CymitQuimica’s catalog (Ref: 10-F620803).

Properties

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYFEHYBVJLJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives

The most widely reported method involves alkylating a piperidine-4-carboxylic acid derivative with 3-chlorobenzyl halides. The synthesis proceeds as follows:

Step 1: Nitrogen Protection
Piperidine-4-carboxylic acid is first protected at the nitrogen to prevent undesired side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (Bn). For example, Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Step 2: Alkylation
The protected piperidine is then alkylated with 3-chlorobenzyl bromide or chloride. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate. The alkylation proceeds via an SN2 mechanism, yielding 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid.

Step 3: Esterification
The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride). Alternatively, diazomethane can methylate the acid under anhydrous conditions.

Table 1: Representative Alkylation Conditions

ParameterDetails
Protecting GroupBoc
Alkylating Agent3-Chlorobenzyl bromide
SolventAcetonitrile
BaseK₂CO₃
Reaction Temperature60–80°C
Yield (Alkylation Step)65–75% (estimated)

Optimization of Reaction Conditions

Catalytic Systems

  • Base vs. Lewis Acid Catalysis : Traditional alkylation relies on bases like K₂CO₃, which require elevated temperatures (60–80°C) and prolonged reaction times. In contrast, Lewis acids (e.g., BF₃·OEt₂) facilitate reactions at 0–30°C, minimizing side products.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation, while dichloromethane is preferred for Lewis acid-mediated reactions due to its low coordinating ability.

Temperature and Time

  • Alkylation : Optimal at 60–80°C for 12–24 hours.

  • Imidate Route : Completes within 4–6 hours at 25°C.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

ParameterDirect AlkylationImidate Intermediate
Reaction Time24–36 hours6–8 hours
Temperature60–80°C0–30°C
CatalystBase (K₂CO₃)Lewis Acid (BF₃·OEt₂)
Yield65–75%85–90% (estimated)
ScalabilityModerateHigh

The imidate route offers superior efficiency and yield, making it more suitable for industrial-scale production.

Industrial-Scale Production Considerations

  • Cost-Effectiveness : 3-Chlorobenzyl bromide is commercially available but costly; trichloroacetonitrile offers a cheaper alternative for imidate formation.

  • Safety : Diazomethane, used in esterification, poses explosion risks. Safer alternatives like methanol/sulfuric acid are preferred.

  • Purification : Column chromatography is often required to isolate the final product, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Case Study: Oxindole Derivatives

A notable application involves the synthesis of oxindole derivatives, which exhibit significant anticancer properties. These derivatives are synthesized using methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate as a core structure. Research indicates that these compounds demonstrate potent activity against several cancer cell lines, including those resistant to conventional therapies .

CompoundActivityReference
Oxindole Derivative AIC50 = 2.29 μM (compared to doxorubicin)
Oxindole Derivative BIC50 = 0.69 μM (HeLa cells)

Case Study: N-substituted Acetamide Derivatives

Research focusing on N-substituted acetamide derivatives derived from this compound has demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria. The synthesis involves multiple steps to modify the piperidine ring, enhancing its biological activity .

CompoundActivityReference
Acetamide Derivative AModerate activity against Gram-negative strains
Acetamide Derivative BHigher potency than standard antibiotics

Chemical Reactions Involved

The synthesis of this compound typically involves several key reactions:

  • C-H Activation : This method enables the functionalization of piperidines through directed metal-catalyzed reactions.
  • Asymmetric Hydrogenation : Used to create chiral centers in various derivatives, enhancing their pharmacological profiles.

These techniques are crucial for developing compounds with improved efficacy and specificity for their biological targets.

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential as a versatile scaffold for drug development. Future studies could focus on:

  • Exploring additional modifications to enhance selectivity and reduce side effects.
  • Investigating synergistic effects when combined with existing therapies.
  • Expanding the scope of its applications beyond anticancer and antimicrobial uses.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate: Substituent: 3-chlorobenzyl group. Molecular Formula: C₁₄H₁₆ClNO₂. Key Features: Moderate lipophilicity due to the chloro group; steric bulk from the benzyl moiety.
  • Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS 1443346-28-8): Substituent: 2-chloro-6-fluorobenzyl group. Molecular Formula: C₁₄H₁₇ClFNO₂. Key Features: Fluorine enhances electronegativity and metabolic stability; dual halogenation may improve target binding .
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate: Substituent: 4-chlorophenyl sulfonyl group. Molecular Formula: C₁₄H₁₇ClNO₄S. Key Features: Sulfonyl group increases polarity and hydrogen-bonding capacity; synthesized under basic aqueous conditions (pH 9–10) .

Ester Group Position and Backbone Modifications

  • Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8): Structure: Methyl ester at C3; N-methyl substituent. Molecular Formula: C₈H₁₅NO₂.
  • Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate (CAS 6600-14-2): Structure: 3-bromobenzoyl group at N; methyl ester at C4. Molecular Formula: C₁₄H₁₆BrNO₃. Key Features: Bromine increases molecular weight (326.186) and density (1.428 g/cm³); benzoyl group introduces ketone functionality, altering electronic properties .

Functional Group Additions

  • Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS 1234949-01-9): Structure: Carbamoyl urea linkage; 4-chlorobenzyl group. Molecular Formula: C₁₆H₂₂ClN₃O₃. 3-chloro in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₁₄H₁₆ClNO₂ 265.74 (calc) 3-chlorobenzyl, C4 ester Discontinued pharmaceutical agent
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate C₁₄H₁₇ClFNO₂ 285.74 2-chloro-6-fluorobenzyl, C4 ester Enhanced metabolic stability
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₇ClNO₄S 330.80 4-chlorophenyl sulfonyl, C3 ester High polarity; TLC-monitored synthesis
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate C₁₄H₁₆BrNO₃ 326.186 3-bromobenzoyl, C4 ester High density (1.428 g/cm³)

Biological Activity

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a chlorophenyl group. The presence of the chlorophenyl moiety is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert effects by:

  • Modulating Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
  • Antimicrobial Activity : Research indicates that similar piperidine derivatives can interact with microbial cell membranes, compromising their integrity and exhibiting antimicrobial properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of tumor growth in vivo models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that piperidine derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, some derivatives have shown minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus4–10Strong antibacterial
Escherichia coli6–13Moderate antibacterial
Candida albicans3.125–100Variable antifungal

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on human tumor xenografts in nude mice demonstrated that related piperidine compounds significantly inhibited tumor growth at well-tolerated doses, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Testing : In comparative studies, piperidine derivatives were tested against standard antibiotics like Cefotaxime. Results indicated that some derivatives had lower MIC values than Cefotaxime, showcasing their potential as effective antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine compounds revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups like chlorine enhance potency against certain pathogens while affecting cytotoxicity in cancer cells .

Q & A

Q. How can isotopic labeling aid in metabolite identification?

  • Workflow :

Deuterium Labeling : Synthesize 2H^2H-analogs at metabolically labile sites (e.g., ester methyl group).

HR-MS/MS : Track labeled fragments in liver microsomes. Combine with NMR (e.g., 1H^1H-13C^{13}C-HSQC) to assign metabolite structures .

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